molecular formula C8H16O B13600898 1-(Tert-pentyl)cyclopropan-1-ol

1-(Tert-pentyl)cyclopropan-1-ol

Cat. No.: B13600898
M. Wt: 128.21 g/mol
InChI Key: ZJOPRLJTZRRKNA-UHFFFAOYSA-N
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Description

1-(Tert-pentyl)cyclopropan-1-ol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound features a cyclopropane ring substituted with a tert-pentyl group and a hydroxyl group, making it a cyclopropanol derivative. The molecular formula of this compound is C8H16O .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-pentyl)cyclopropan-1-ol can be synthesized through various methods. One common approach involves the reaction of tert-pentylmagnesium bromide with cyclopropanone. This Grignard reaction yields the desired cyclopropanol derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, utilizing tert-pentyl halides and cyclopropanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-pentyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Tert-pentyl)cyclopropan-1-ol finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Tert-pentyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Uniqueness: 1-(Tert-pentyl)cyclopropan-1-ol is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on cyclopropane chemistry and its interactions with biological systems .

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

1-(2-methylbutan-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H16O/c1-4-7(2,3)8(9)5-6-8/h9H,4-6H2,1-3H3

InChI Key

ZJOPRLJTZRRKNA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1(CC1)O

Origin of Product

United States

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